molecular formula C18H31OP B8670827 3-(Dicyclohexylphosphino)cyclohexanone CAS No. 661486-74-4

3-(Dicyclohexylphosphino)cyclohexanone

Cat. No.: B8670827
CAS No.: 661486-74-4
M. Wt: 294.4 g/mol
InChI Key: AZHWSDQJWRSYKE-UHFFFAOYSA-N
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Description

3-(Dicyclohexylphosphino)cyclohexanone (CAS: 661486-74-4) is a phosphine-containing cyclohexanone derivative with the molecular formula C₁₈H₃₁OP and a molecular weight of 294.41 g/mol . Its structure features a cyclohexanone core substituted with a dicyclohexylphosphino group at the 3-position. This compound is synthesized to serve as a ligand in transition-metal-catalyzed reactions, leveraging the electron-rich phosphine moiety to modulate catalytic activity . It is typically provided as a high-purity powder (98%) and is sensitive to air due to the phosphine group’s propensity for oxidation .

Properties

CAS No.

661486-74-4

Molecular Formula

C18H31OP

Molecular Weight

294.4 g/mol

IUPAC Name

3-dicyclohexylphosphanylcyclohexan-1-one

InChI

InChI=1S/C18H31OP/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h16-18H,1-14H2

InChI Key

AZHWSDQJWRSYKE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCC(=O)C3

Origin of Product

United States

Comparison with Similar Compounds

2-(Dicyclohexylphosphino)-1-phenylindole (CAS: 740815-36-5)

Molecular Formula : C₂₆H₃₂NP
Molecular Weight : 389.51 g/mol
Physical Properties : White to yellow powder, melting point 157–159°C (hexane), air-sensitive .
Applications :

  • Ligand for palladium-catalyzed amination, Suzuki-Miyaura coupling, and Sonagashira reactions.
  • The indole backbone enhances steric bulk, improving selectivity in cross-coupling reactions .

Key Differences :

  • Structure: The indole ring system introduces aromaticity and rigidity compared to the flexible cyclohexanone core in 3-(dicyclohexylphosphino)cyclohexanone.
  • Reactivity: The phenylindole derivative’s larger size and electronic properties make it more suited for reactions requiring bulky ligands, whereas the cyclohexanone-based ligand may offer better solubility in non-polar media .

2,2'-Bis((dicyclohexylphosphino)methyl)-1,1'-biphenyl (CAS: 192866-64-1)

Molecular Formula : C₃₈H₅₂P₂
Molecular Weight : 570.75 g/mol
Applications :

  • Bidentate ligand for asymmetric catalysis, enabling dual coordination to metal centers .

Key Differences :

  • Coordination Mode: The biphenyl backbone allows for chelation, unlike the monodentate this compound.
  • Steric Effects : The bis-phosphine structure increases steric hindrance, which can stabilize low-coordinate metal intermediates .

Comparison with Other Cyclohexanone Derivatives

Cyclohexanone (C₆H₁₀O)

Molecular Weight : 98.14 g/mol
Physical Properties : Colorless liquid, density 0.946 g/cm³, boiling point 154.5–155.2°C .
Applications :

  • Industrial solvent and precursor to nylon-6 and nylon-66 .

Key Differences :

  • Functionality: The absence of a phosphine group in cyclohexanone limits its use to non-catalytic applications.
  • Physical State: Cyclohexanone is a liquid, whereas this compound is a solid, reflecting differences in intermolecular forces .

2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone (HXE, C₁₄H₁₉NO₂)

Molecular Weight : 233.14 g/mol
Applications :

  • Analgesic or psychoactive compound, detected via NMR and mass spectrometry .

Key Differences :

  • Substituents: The ethylamino and hydroxyphenyl groups impart polar and hydrogen-bonding capabilities, contrasting with the lipophilic phosphine group in this compound.

3-Methyl-2-cyclohexanone (CAS: 1193-18-6)

Molecular Formula : C₇H₁₂O
Applications :

  • Flavoring agent (nutty, caramel-like odor) .

Key Differences :

  • Functionality: A simple methyl substituent results in volatility and fragrance utility, whereas the phosphine group in this compound enables metal coordination .

Comparative Data Table

Property This compound 2-(Dicyclohexylphosphino)-1-phenylindole Cyclohexanone HXE
CAS No. 661486-74-4 740815-36-5 108-94-1 Not specified
Molecular Weight 294.41 g/mol 389.51 g/mol 98.14 g/mol 233.14 g/mol
Physical State Powder Powder Liquid Solid
Key Functional Groups Dicyclohexylphosphino, ketone Dicyclohexylphosphino, indole Ketone Ethylamino, hydroxyphenyl
Primary Applications Catalysis (ligand) Catalysis (ligand) Solvent, nylon precursor Pharmaceuticals

Research Findings and Trends

  • Phosphine Ligands: Bulky phosphine ligands like this compound enhance catalytic efficiency in cross-coupling reactions by stabilizing metal centers and modulating electronic environments .
  • Thermal Stability: Cyclohexanone derivatives with alkyl chains (e.g., 4-heptylcyclohexanone) exhibit higher boiling points than phosphine-containing analogs, reflecting differences in molecular interactions .
  • Safety: While this compound’s safety data are unspecified, related phosphine ligands require handling under inert atmospheres due to air sensitivity .

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